molecular formula C27H15F3O6 B5236455 3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate

3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate

Cat. No.: B5236455
M. Wt: 492.4 g/mol
InChI Key: YAYGFWISWXVTRY-UHFFFAOYSA-N
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Description

3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C20H12F2O4 It is characterized by the presence of multiple fluorobenzoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl groups, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorobenzoyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate
  • 3-[(2-fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate
  • 2’-[(2-fluorobenzoyl)oxy][1,1’-biphenyl]-2-yl 2-fluorobenzoate

Uniqueness

3,5-Bis[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate is unique due to the presence of multiple fluorobenzoyl groups, which enhance its reactivity and potential applications. The specific arrangement of these groups on the phenyl ring also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis[(2-fluorobenzoyl)oxy]phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O6/c28-22-10-4-1-7-19(22)25(31)34-16-13-17(35-26(32)20-8-2-5-11-23(20)29)15-18(14-16)36-27(33)21-9-3-6-12-24(21)30/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGFWISWXVTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3F)OC(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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